molecular formula C7H5BrClN3 B6253964 7-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine CAS No. 1426254-96-7

7-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B6253964
CAS No.: 1426254-96-7
M. Wt: 246.5
InChI Key:
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Description

7-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of bromine and chlorine atoms, along with a methyl group, makes this compound particularly interesting for various chemical and biological applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine typically involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected using PMB-Cl (para-methoxybenzyl chloride) to produce the key intermediate . The reaction conditions often involve the use of solvents like methanol (MeOH) and tetrahydrofuran (THF), and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and solvents to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions

7-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to the formation of oxides and reduced forms of the compound .

Scientific Research Applications

7-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation. The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction pathways, such as Ras/Erk and PI3K/Akt pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-1H-pyrazolo[3,4-b]pyridine
  • 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine
  • 1-methyl-1H-pyrazolo[4,3-b]pyridine

Uniqueness

7-bromo-5-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation allows for more versatile chemical modifications and enhances its potential as a therapeutic agent .

Properties

CAS No.

1426254-96-7

Molecular Formula

C7H5BrClN3

Molecular Weight

246.5

Purity

95

Origin of Product

United States

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